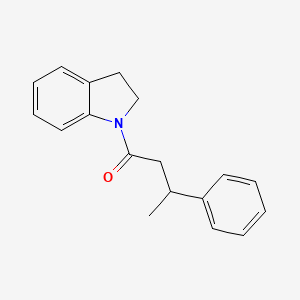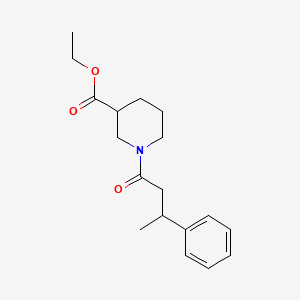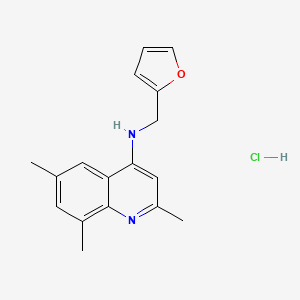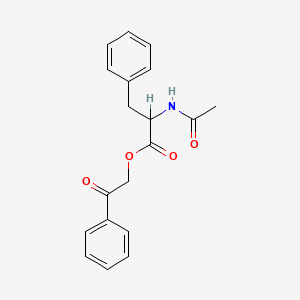
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one
概要
説明
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reduction of the corresponding indole derivatives containing acceptor groups in the indole ring. This reduction can be carried out using various boron hydrides . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to yield the desired indole derivative .
化学反応の分析
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction of functional groups in the indole ring can be achieved using boron hydrides.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons
Common reagents used in these reactions include methanesulfonic acid, sodium hydride, and trimethylsulfoxonium iodide . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
科学的研究の応用
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is studied for its antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives are explored for their potential use in treating cancer, microbial infections, and other disorders.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, leading to its diverse biological activities. The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune responses .
類似化合物との比較
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Melatonin: A neurohormone that regulates circadian rhythms and has antioxidant properties.
Lysergic acid diethylamide (LSD): A psychoactive compound with hallucinogenic effects
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14(15-7-3-2-4-8-15)13-18(20)19-12-11-16-9-5-6-10-17(16)19/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXPAZYMPXJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Morpholin-4-yl[4-(propan-2-yl)phenyl]methanethione](/img/structure/B3975968.png)
![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)

![2-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITROBENZAMIDE](/img/structure/B3975986.png)
![N-(2,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3975988.png)
![4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3975993.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3975995.png)

![[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B3976001.png)
![1-(3,4-dimethoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B3976003.png)
METHANONE](/img/structure/B3976017.png)

